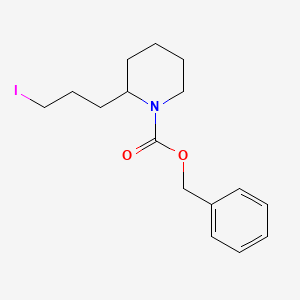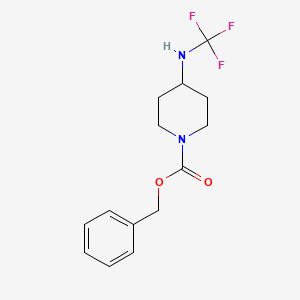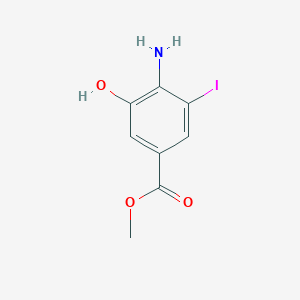
((3-Bromo-5-nitrobenzyl)oxy)(tert-butyl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((3-Bromo-5-nitrobenzyl)oxy)(tert-butyl)dimethylsilane is a compound that features a benzyl group substituted with bromine and nitro groups, linked to a tert-butyl dimethylsilane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((3-Bromo-5-nitrobenzyl)oxy)(tert-butyl)dimethylsilane typically involves multiple steps. One common approach starts with the bromination of a benzyl alcohol derivative, followed by nitration to introduce the nitro group. The resulting intermediate is then reacted with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure product purity.
Análisis De Reacciones Químicas
Types of Reactions
((3-Bromo-5-nitrobenzyl)oxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The benzyl group can be oxidized to a benzaldehyde or benzoic acid derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Aplicaciones Científicas De Investigación
((3-Bromo-5-nitrobenzyl)oxy)(tert-butyl)dimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drug candidates.
Materials Science: Used in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of ((3-Bromo-5-nitrobenzyl)oxy)(tert-butyl)dimethylsilane depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through an S_N2 mechanism. In reduction reactions, the nitro group is reduced to an amino group via a catalytic hydrogenation process.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Bromopropoxy)-tert-butyldimethylsilane
- (3-Bromopropoxy)(1,1-dimethylethyl)dimethylsilane
Propiedades
Fórmula molecular |
C13H20BrNO3Si |
|---|---|
Peso molecular |
346.29 g/mol |
Nombre IUPAC |
(3-bromo-5-nitrophenyl)methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H20BrNO3Si/c1-13(2,3)19(4,5)18-9-10-6-11(14)8-12(7-10)15(16)17/h6-8H,9H2,1-5H3 |
Clave InChI |
IMPDYSABHTZCSM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1=CC(=CC(=C1)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


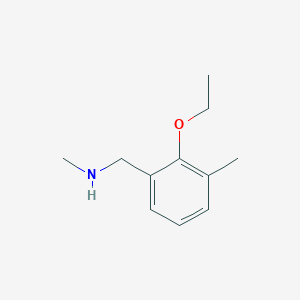







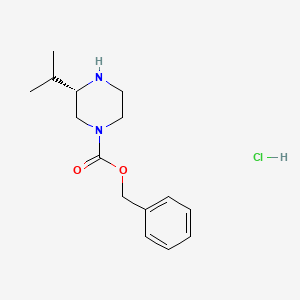
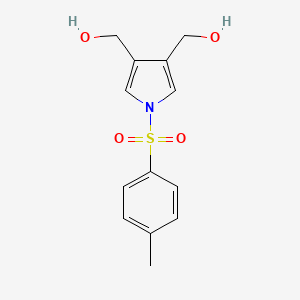
![[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] methanesulfonate](/img/structure/B13975667.png)
